![molecular formula C20H27N5O3 B5640095 (3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
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Overview
Description
The compound is a part of a group known for their significant biological activities. This compound, due to its complex molecular structure that includes benzimidazole, piperidine, and morpholine moieties, may be involved in various biochemical processes and has the potential for pharmacological applications, despite the exclusion of drug use and dosage from this analysis.
Synthesis Analysis
The synthesis involves multiple steps, starting from the formation of benzimidazole derivatives, followed by the introduction of the piperidine and morpholine functionalities. These syntheses typically involve reactions under controlled conditions, such as condensation, reduction, and cyclization processes. The optimization of these processes aims to improve yield and purity, essential for potential pharmacological uses (Tokuhara et al., 2018).
Molecular Structure Analysis
The compound's structure includes a benzimidazole core, which is significant for interacting with biological targets. The 3D structure and conformational dynamics play a critical role in its biological interactions, where the spatial arrangement of the piperidine and morpholine rings can affect the compound's binding affinity and selectivity towards different biochemical pathways (Mamedov et al., 2022).
Chemical Reactions and Properties
This compound can participate in various chemical reactions, particularly those involving the functional groups attached to the benzimidazole, piperidine, and morpholine rings. These reactions include hydrogen bonding, hydrophobic interactions, and ionic interactions, crucial for its potential biological functions (Ravula et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and stability, are essential for its formulation and delivery in potential applications. These properties are influenced by the molecular structure and can significantly affect its bioavailability and pharmacokinetics (Özil et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity, and the presence of functional groups, define the compound's interactions and reactivity with biological targets. These properties determine the compound's role in biological systems and its potential for being developed into a therapeutic agent. It's crucial to understand these properties to predict the compound's behavior in biological environments and its interactions with proteins, DNA, and other cellular components (Yoon et al., 2012).
properties
IUPAC Name |
(3R,5S)-N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13-23-17-3-2-14(8-18(17)24-13)10-22-19(26)15-9-16(12-21-11-15)20(27)25-4-6-28-7-5-25/h2-3,8,15-16,21H,4-7,9-12H2,1H3,(H,22,26)(H,23,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYGGYNHAAPJL-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide |
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